molecular formula C23H22N2O B2950446 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol CAS No. 2249358-61-8

1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol

Cat. No.: B2950446
CAS No.: 2249358-61-8
M. Wt: 342.442
InChI Key: GGZYWFSYMQSEIF-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a complex organic compound featuring a carbazole ring system fused to a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a carbazole derivative is reacted with a suitable indole derivative under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction times and yields.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the hydroxyl group or other substituents on the carbazole ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide), high temperatures

Major Products Formed:

  • Oxidized derivatives: Carbazole-9-carboxylic acid derivatives

  • Reduced forms: Dihydrocarbazole derivatives

  • Substituted derivatives: Various substituted carbazoles depending on the nucleophile used

Scientific Research Applications

  • Organic Electronics: The compound's carbazole core makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.

  • Materials Science: Use in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism by which 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol exerts its effects depends on its specific application. In OLEDs, for example, the compound may act as a host material, facilitating the transport of electrons and enhancing the efficiency of the device. The molecular targets and pathways involved typically include interactions with other organic molecules within the device, leading to improved charge transport and light emission.

Comparison with Similar Compounds

  • 9H-Carbazole

  • 2-(9H-Carbazol-9-yl)ethyl acrylate

  • 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Uniqueness: 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol stands out due to its unique structural features, particularly the combination of the carbazole and dihydroindole rings. This structural uniqueness contributes to its distinct electronic and optical properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-carbazol-9-yl-3-(2,3-dihydroindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c26-18(15-24-14-13-17-7-1-4-10-21(17)24)16-25-22-11-5-2-8-19(22)20-9-3-6-12-23(20)25/h1-12,18,26H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZYWFSYMQSEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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